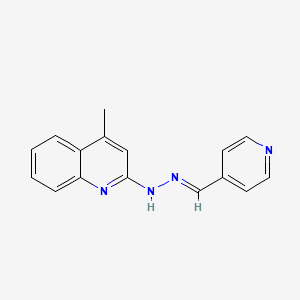
isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone, also known as IQH, is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound has been synthesized by several methods and has been investigated for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions.
作用机制
The mechanism of action of isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone is not fully understood. However, it has been suggested that this compound exerts its biological activity by interacting with cellular targets, such as DNA, enzymes, and receptors. It has been reported that this compound can induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of topoisomerase II and inducing DNA damage.
Biochemical and Physiological Effects:
This compound has been investigated for its biochemical and physiological effects on various cell lines and animal models. It has been reported that this compound can inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have antimicrobial and antiviral activities by inhibiting the growth and replication of microorganisms and viruses.
实验室实验的优点和局限性
Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone has several advantages for lab experiments, such as its high purity, stability, and low toxicity. However, this compound also has some limitations, such as its poor solubility in water and the need for optimization of the reaction conditions for its synthesis.
未来方向
There are several future directions for the research on isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone. One potential direction is the development of this compound-based metal complexes for their potential use as anticancer and antimicrobial agents. Another direction is the investigation of the structure-activity relationship of this compound and its analogs for the optimization of its biological activity. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes can be further explored.
In conclusion, this compound is a heterocyclic compound that has been extensively studied for its potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research on this compound and its analogs can lead to the development of novel compounds with potential therapeutic applications.
合成方法
Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone can be synthesized by the condensation reaction of isonicotinaldehyde and 4-methyl-2-aminobenzohydrazide in the presence of a suitable catalyst. The yield and purity of the compound can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
科学研究应用
Isonicotinaldehyde (4-methyl-2-quinolinyl)hydrazone has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its anticancer, antitumor, antimicrobial, and antiviral activities. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
属性
IUPAC Name |
4-methyl-N-[(E)-pyridin-4-ylmethylideneamino]quinolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-12-10-16(19-15-5-3-2-4-14(12)15)20-18-11-13-6-8-17-9-7-13/h2-11H,1H3,(H,19,20)/b18-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEOEWAPXYGOOW-WOJGMQOQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
27.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24827301 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-chloro-7-[(2-methyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5695772.png)
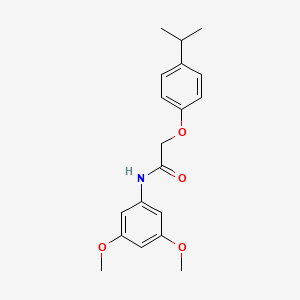
![2-{[(4-methylphenyl)acetyl]amino}benzamide](/img/structure/B5695782.png)
![2,5-dichloro-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5695786.png)
![methyl 1-[3-(2-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5695787.png)
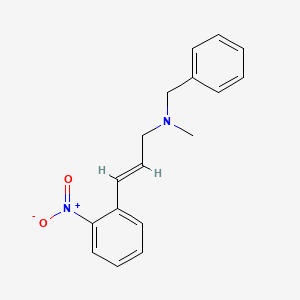
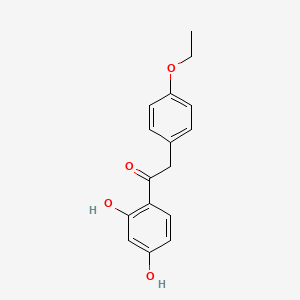
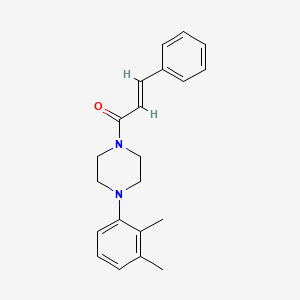
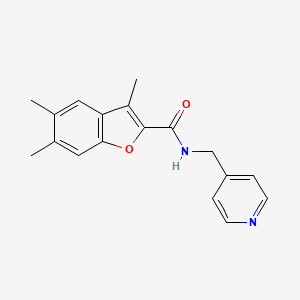
![4-({[(2-chloro-4-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5695804.png)
